Deoxymorellin
Overview
Description
Deoxymorellin is a natural product belonging to the anthraquinone family. It is known for its complex structure and significant biological activities. The compound has the molecular formula C33H38O6 and a molecular weight of 530.66 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: Deoxymorellin can be synthesized through several synthetic routes, often involving the use of natural precursors. The synthesis typically involves multiple steps, including cyclization and functional group modifications. The reaction conditions often require specific solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods: Industrial production of this compound is generally based on the extraction from natural sources, followed by purification processes. The extraction involves the use of organic solvents, and the purification is achieved through techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Deoxymorellin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert this compound into more reduced forms, typically using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed:
Scientific Research Applications
Deoxymorellin has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Deoxymorellin involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Deoxymorellin is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:
- Gaudichaudic acid (CAS#887923-46-8)
- Morellic acid (CAS#5304-71-2)
- Isomorellic acid (CAS#5262-69-1)
- Isomorellinol (CAS#149655-53-8)
These compounds share structural similarities with this compound but differ in certain functional groups and biological properties .
This compound stands out due to its unique combination of chemical structure and biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
12-hydroxy-8,8,21,21-tetramethyl-5,19-bis(3-methylbut-2-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38O6/c1-17(2)9-10-21-27-20(12-13-30(5,6)37-27)25(34)24-26(35)22-15-19-16-23-31(7,8)39-32(29(19)36,14-11-18(3)4)33(22,23)38-28(21)24/h9,11-13,15,19,23,34H,10,14,16H2,1-8H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZQQLPACAVHZQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C=CC(O2)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structure of Deoxymorellin and what is its significance in the context of the research on Garcinia urophylla?
A1: While the provided research abstract doesn't explicitly detail the structure of this compound, it identifies a new compound named "nor-deoxymorellin" (59) []. This compound is described as a "caged structure xanthonoid" due to a hydroxyl group at C-7 []. The presence of this novel structure suggests that this compound itself likely belongs to the xanthonoid class of compounds, which are known for their diverse biological activities. Further investigation into the precise structure of this compound and its relationship to nor-deoxymorellin is crucial for understanding its potential cytotoxic mechanism.
Q2: The research highlights the cytotoxic activity of several compounds isolated from Garcinia urophylla. How does the potency of this compound compare to other identified compounds?
A2: The research states that nor-deoxymorellin (59) demonstrated an IC50 of 25.0 ± 4.9 µg/mL against MCF-7 cells []. This indicates moderate cytotoxic activity compared to other isolated compounds, like 1,5-dihydroxy-3-methoxy-2-(3-methyl-2-butenyl)xanthone (63), which exhibited an IC50 of 2.0 ± 0.5 µg/mL []. This difference in potency highlights the impact of structural variations within the xanthonoid family on cytotoxic activity. Further research is needed to elucidate the specific structural features of this compound that contribute to its cytotoxic activity and explore potential structure-activity relationships.
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